molecular formula C16H11Cl2NO3 B5805900 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid

2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid

Cat. No. B5805900
M. Wt: 336.2 g/mol
InChI Key: CTENGEUCBCFGAH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid, also known as DABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DABA is a derivative of benzoic acid and has a molecular weight of 343.17 g/mol.

Mechanism of Action

The mechanism of action of 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid involves the inhibition of the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid also inhibits the activity of enzymes that are involved in the development and progression of cancer cells.
Biochemical and Physiological Effects:
2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve insulin sensitivity in diabetic patients. 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid has also been found to have antioxidant properties, which help to protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid in lab experiments is its low toxicity and high selectivity towards cancer cells. However, the major limitation of using 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid. One potential area of research is the development of new methods for synthesizing 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid that are more efficient and cost-effective. Another area of research is the investigation of the potential use of 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential use of 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid is a chemical compound that has shown great potential in the field of scientific research. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully explore the potential of 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid and its applications in the field of medicine.

Synthesis Methods

The synthesis of 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid involves the reaction of 2-amino benzoic acid with 2,4-dichloro cinnamoyl chloride in the presence of a suitable catalyst. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid.

Scientific Research Applications

2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in the field of medicine, specifically in the treatment of various diseases. Studies have shown that 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid has anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to be effective in the treatment of arthritis, diabetes, and cardiovascular diseases.

properties

IUPAC Name

2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-7-5-10(13(18)9-11)6-8-15(20)19-14-4-2-1-3-12(14)16(21)22/h1-9H,(H,19,20)(H,21,22)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENGEUCBCFGAH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}benzoic acid

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